![molecular formula C16H14Cl2N2O4S B1682944 Sulfone, bis((4-chloroacetylamino)phenyl) CAS No. 17328-16-4](/img/structure/B1682944.png)
Sulfone, bis((4-chloroacetylamino)phenyl)
Overview
Description
“Sulfone, bis((4-chloroacetylamino)phenyl)” is a chemical compound with the molecular formula C16H14Cl2N2O4S . It has a molecular weight of 401.3 g/mol . The IUPAC name for this compound is 2-chloro-N-[4-[4-[(2-chloroacetyl)amino]phenyl]sulfonylphenyl]acetamide .
Molecular Structure Analysis
The molecular structure of “Sulfone, bis((4-chloroacetylamino)phenyl)” can be represented by the InChI string: InChI=1S/C16H14Cl2N2O4S/c17-9-15(21)19-11-1-5-13(6-2-11)25(23,24)14-7-3-12(4-8-14)20-16(22)10-18/h1-8H,9-10H2,(H,19,21)(H,20,22) . The Canonical SMILES representation is: C1=CC(=CC=C1NC(=O)CCl)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl .Chemical Reactions Analysis
Sulfones are flexible functional groups that can act as nucleophiles, electrophiles, or even radicals . Changing the reaction conditions can completely alter the reactivity of a sulfonyl group, making molecules bearing multiple sulfones versatile building blocks .Physical And Chemical Properties Analysis
The physical and chemical properties of “Sulfone, bis((4-chloroacetylamino)phenyl)” include a molecular weight of 401.3 g/mol and a molecular formula of C16H14Cl2N2O4S .Scientific Research Applications
Inhibitor of Protein Arginine Methyltransferase 1 (PRMT1)
TC-E 5003 is a selective inhibitor of PRMT1, a protein arginine methyltransferase . It has an IC50 of 1.5 µM for human PRMT1 in a methylation assay . This makes it a valuable tool in studying the role of PRMT1 in various biological processes.
Anti-Inflammatory Properties
TC-E 5003 has been found to have anti-inflammatory properties. It modulates the lipopolysaccharide (LPS)-induced AP-1 and NF-κB signaling pathways . This suggests that it could potentially be developed further as an anti-inflammatory compound.
Antitumor Effects
TC-E 5003 has shown to inhibit the growth of MCF-7a breast cancer and LNCaP prostate cancer cells . This indicates its potential use in cancer research and treatment.
Thermogenic Properties
TC-E 5003 has been found to induce the thermogenic properties of primary murine and human subcutaneous adipocytes . It upregulates the expression of Ucp1 and Fgf21 significantly and activates protein kinase A signaling and lipolysis in primary subcutaneous adipocytes from both mouse and humans .
Role in Synthesis of Chromene Derivatives
Sulfonylbis (1,4-phenylene) bis (sulfamic acid), a reagent easily prepared from 4,4’-sulfonyldianiline and chlorosulfonic acid, has been used for the synthesis of mono- and bis-chromene derivatives . Chromene derivatives have a wide range of biological and therapeutic properties, making this a significant application.
High-Performance Polymers
Polysulfones, a class of condensation heterochain polymers containing sulfonic groups, have found various applications in diverse fields such as agrochemicals, pharmaceuticals, and polymers . The sulfone group can be employed as a temporary modulator of chemical reactivity .
Potential Antimalarial Properties
TC-E 5003 has been reported to have antimalarial properties and has been found to eradicate P. berghei in mice . This suggests its potential use in the treatment of malaria.
Role in Fuel Cell Membrane
Poly(arylene ether sulfone)s, which contain sulfonic groups in the main chain, have been developed for application in conditions of high operating temperatures, high mechanical loading, aggressive chemical media, and high-energy radiation . This makes them suitable for use in fuel cell membranes.
Safety and Hazards
“Sulfone, bis((4-chloroacetylamino)phenyl)” should be handled with care. It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing . It is also advised to avoid ingestion and inhalation, as well as dust formation .
Future Directions
properties
IUPAC Name |
2-chloro-N-[4-[4-[(2-chloroacetyl)amino]phenyl]sulfonylphenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O4S/c17-9-15(21)19-11-1-5-13(6-2-11)25(23,24)14-7-3-12(4-8-14)20-16(22)10-18/h1-8H,9-10H2,(H,19,21)(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRCVZJKZJGIHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCl)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40169569 | |
Record name | Sulfone, bis((4-chloroacetylamino)phenyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40169569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfone, bis((4-chloroacetylamino)phenyl) | |
CAS RN |
17328-16-4 | |
Record name | Sulfone, bis((4-chloroacetylamino)phenyl) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017328164 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17328-16-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30176 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Sulfone, bis((4-chloroacetylamino)phenyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40169569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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